![molecular formula C25H21NO3 B5370283 2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B5370283.png)
2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one
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Overview
Description
2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one, also known as PPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PPO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 379.45 g/mol.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been reported to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, which makes it suitable for use in various assays. However, this compound has some limitations as well. It is a synthetic compound that may not accurately reflect the biological effects of natural compounds. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one. One potential area of research is the development of this compound as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the development of novel synthetic methods for the production of this compound may lead to the discovery of new analogs with improved biological properties.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one can be achieved through the condensation of 2-amino-phenol, benzaldehyde, and 4-propoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours until a yellow precipitate is formed. The product is then filtered, washed, and dried to obtain this compound.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-2-16-28-20-14-12-19(13-15-20)24(27)21(17-18-8-4-3-5-9-18)25-26-22-10-6-7-11-23(22)29-25/h3-15,17H,2,16H2,1H3/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQVGVZQCPDPK-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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